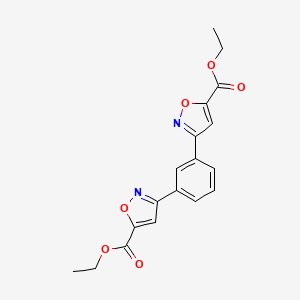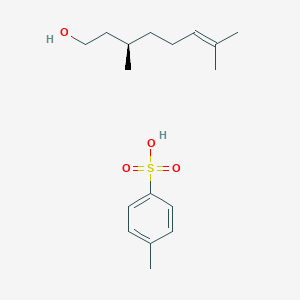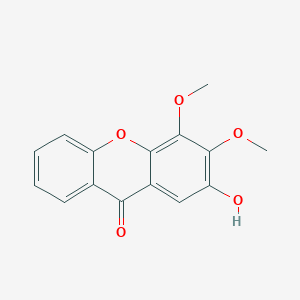
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- typically involves the condensation of salicylic acid with a phenol derivative. This reaction can be carried out using zinc chloride in phosphoryl chloride as the dehydrating agent . Another method involves the use of aryl aldehydes with phenol derivatives under similar conditions . These methods provide a straightforward approach to obtaining the xanthone core structure.
Industrial Production Methods
Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-, often employs optimized versions of the classical synthetic routes. These methods are scaled up to ensure high yield and purity, utilizing advanced techniques such as microwave heating to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetic acid to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of xanthone derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lichexanthone: A xanthone derivative with similar biological activities, known for its presence in lichens.
1-Hydroxy-9H-xanthen-9-one: Another xanthone derivative with hydroxyl groups at different positions, used in various chemical and biological studies.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
Uniqueness
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65417-39-2 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
2-hydroxy-3,4-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-14-10(16)7-9-12(17)8-5-3-4-6-11(8)20-13(9)15(14)19-2/h3-7,16H,1-2H3 |
InChI-Schlüssel |
QRZSRGUYEIXKQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1OC)OC3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


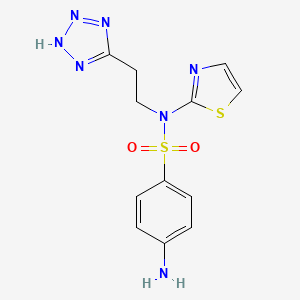
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
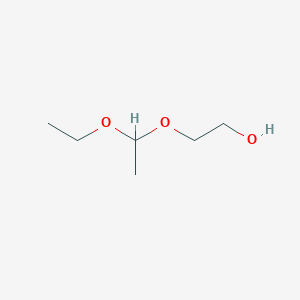
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
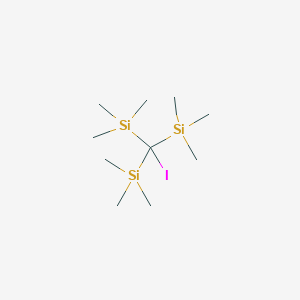
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
